2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is a complex organic compound that features a combination of aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2-phenylethyl benzoate with 2,4-dinitrophenyl sulfide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: Aromatic substitution reactions can occur, particularly on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation of the sulfanyl group would produce sulfoxides or sulfones .
Scientific Research Applications
2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism by which 2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 2-[(4-nitrophenyl)sulfonyl]benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)amino]benzoate: Contains an amino group instead of a sulfanyl group.
Uniqueness
2-Oxo-2-phenylethyl 2-[(2,4-dinitrophenyl)sulfanyl]benzoate is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C21H14N2O7S |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
phenacyl 2-(2,4-dinitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C21H14N2O7S/c24-18(14-6-2-1-3-7-14)13-30-21(25)16-8-4-5-9-19(16)31-20-11-10-15(22(26)27)12-17(20)23(28)29/h1-12H,13H2 |
InChI Key |
MWKRJBCAWLSLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.